An In-depth Technical Guide to the Chemical Properties and Applications of 3-Bromo-4-chloro-1H-indazole
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Bromo-4-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and the Strategic Importance of 3-Bromo-4-chloro-1H-indazole
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry. Its rigid structure and ability to participate in hydrogen bonding and aromatic interactions make it an ideal framework for designing molecules that can selectively bind to biological targets. Indazole derivatives have demonstrated a vast range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-HIV properties.
This guide focuses on a particularly valuable, di-halogenated derivative: 3-Bromo-4-chloro-1H-indazole . This molecule serves as a highly versatile building block in synthetic and medicinal chemistry. The presence of two distinct halogen atoms at strategic positions—a bromine at C3 and a chlorine at C4—provides orthogonal handles for sequential, site-selective functionalization. The C3-bromo substituent is particularly amenable to a host of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. This capability enables the systematic exploration of chemical space around the indazole core, a critical process in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive overview of its chemical properties, synthesis, and core reactivity, with a focus on its practical application in research and development.
Physicochemical Properties
Understanding the fundamental physicochemical properties of 3-Bromo-4-chloro-1H-indazole is essential for its effective use in synthesis, including reaction setup, purification, and formulation.
| Property | Value | Source/Comment |
| CAS Number | 885521-40-4 | Santa Cruz Biotechnology |
| Molecular Formula | C₇H₄BrClN₂ | Calculated |
| Molecular Weight | 231.48 g/mol | Calculated |
| Appearance | Expected to be an off-white to yellow solid | Based on analogous compounds |
| Melting Point | Not experimentally reported; expected to be >170 °C | Analogy: 3-Bromo-4-fluoro-1H-indazole melts at 175-181 °C.[1] |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents like DMSO, DMF, and THF | Analogy: 3-Bromo-4-fluoro-1H-indazole is slightly soluble in DMSO and Methanol.[1] |
| pKa | Not experimentally reported; the N-H proton is weakly acidic | Typical for N-H protons on indazole rings |
Spectroscopic Signature (Predicted)
While a definitive experimental spectrum is not publicly available, the expected NMR signals can be predicted based on established data for substituted indazoles. These predictions are crucial for reaction monitoring and product characterization.
-
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons at C5, C6, and C7 of the benzene ring. The N-H proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which can be exchanged with D₂O.
-
¹³C NMR: The spectrum will display seven signals. The carbon bearing the bromine (C3) and the carbon bearing the chlorine (C4) will be significantly influenced by the halogen's electronic effects. The remaining five aromatic carbons will appear in the typical range of 110-140 ppm.
Synthesis and Purification: A Plausible and Efficient Route
Workflow for the Synthesis of 3-Bromo-4-chloro-1H-indazole
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 4-chloro-1H-indazole from 2-Methyl-3-chloroaniline
This procedure is adapted from a known method for forming the indazole ring via diazotization followed by intramolecular cyclization.[2][3]
Methodology:
-
Acetylation: To a cooled (0 °C) solution of 2-methyl-3-chloroaniline (1.0 equiv) and potassium acetate (1.2 equiv) in chloroform, slowly add acetic anhydride (3.0 equiv). Allow the mixture to warm to room temperature and stir for 1 hour.
-
Diazotization & Cyclization: Heat the reaction mixture to 60 °C and add isopentyl nitrite (2.0 equiv). Stir the reaction overnight at this temperature. The in situ formation of the diazonium salt is followed by spontaneous cyclization to form N-acetyl-4-chloro-1H-indazole.
-
Hydrolysis: After cooling, add water and THF. Cool the mixture again to 0 °C and add a strong base such as lithium hydroxide (LiOH) to hydrolyze the acetyl protecting group.
-
Work-up & Isolation: After the hydrolysis is complete, perform an aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-1H-indazole. Purification can be achieved by recrystallization.[3]
Causality: The choice of 2-methyl-3-chloroaniline as the starting material is strategic. The methyl and chloro groups direct the cyclization to form the desired 4-chloro isomer. Isopentyl nitrite is a mild and efficient diazotizing agent under non-aqueous conditions.
Step 2: Regioselective C3-Bromination
The C3 position of the indazole ring is electron-rich and thus the most susceptible to electrophilic attack. This allows for highly regioselective bromination. An ultrasound-assisted method using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is presented here as a modern, efficient, and mild alternative to traditional methods.[4][5]
Methodology:
-
Reaction Setup: In a suitable flask, dissolve 4-chloro-1H-indazole (1.0 equiv) in ethanol.
-
Bromination: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, ~0.6 equiv) to the solution. Note: DBDMH provides two bromine atoms, so slightly more than 0.5 equivalents are used.
-
Sonication: Place the reaction vessel in an ultrasonic bath and sonicate at room temperature for approximately 30 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up & Isolation: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any remaining bromine. Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to afford pure 3-Bromo-4-chloro-1H-indazole.
Causality: Ultrasound irradiation provides the energy for the reaction via acoustic cavitation, which accelerates mass transfer and enhances the reaction rate under mild conditions, often leading to cleaner reactions and higher yields in shorter times.[5] DBDMH is a safe and easy-to-handle solid brominating agent. The C3 position's high electron density ensures that bromination occurs there preferentially over any other position on the ring.
Key Chemical Reactions and Mechanistic Insights
The synthetic utility of 3-Bromo-4-chloro-1H-indazole is primarily derived from its ability to undergo palladium-catalyzed cross-coupling reactions. The C3-Br bond is significantly more reactive than the C4-Cl bond in these transformations, allowing for selective functionalization at the C3 position.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For 3-Bromo-4-chloro-1H-indazole, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C3 position.[6][7][8]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
General Protocol for Suzuki-Miyaura Coupling:
-
N-Protection (Optional but Recommended): To prevent side reactions at the indazole nitrogen, it is often beneficial to protect the N-H group. Common protecting groups include Boc (di-tert-butyl dicarbonate) or SEM (2-(trimethylsilyl)ethoxymethyl chloride).
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the N-protected 3-Bromo-4-chloro-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos).
-
Solvent and Heating: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water. Heat the reaction mixture (e.g., 80-110 °C) with stirring until the starting material is consumed (monitored by TLC/LC-MS). Microwave irradiation can significantly accelerate the reaction.[9]
-
Work-up and Deprotection: After cooling, perform an aqueous work-up. The crude product is then purified by column chromatography. If an N-protecting group was used, it is removed in a subsequent step (e.g., using TFA or HCl for a Boc group).
Expertise & Causality: The choice of catalyst, ligand, and base is critical. Bulky, electron-rich phosphine ligands (like XPhos) accelerate the oxidative addition and reductive elimination steps, improving catalytic turnover. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals, which are rich in arylamine motifs. This reaction couples an aryl halide with a primary or secondary amine.[10][11][12]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle for Buchwald-Hartwig amination.
General Protocol for Buchwald-Hartwig Amination:
-
N-Protection (Optional): As with the Suzuki coupling, N-protection of the indazole is often advantageous.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the N-protected 3-Bromo-4-chloro-1H-indazole (1.0 equiv), the amine coupling partner (1.1-1.4 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.2 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a specialized bulky biarylphosphine ligand (e.g., Xantphos, tBuBrettPhos, 2-8 mol%).[10]
-
Solvent and Heating: Add a degassed anhydrous aprotic solvent such as toluene or THF. Heat the mixture (typically 80-110 °C) until the reaction is complete.
-
Work-up and Deprotection: Cool the reaction, quench carefully (e.g., with aqueous ammonium chloride), and perform a standard extractive work-up. Purify the product by column chromatography, followed by deprotection if necessary.
Expertise & Causality: The choice of base is critical in Buchwald-Hartwig amination. Strong, sterically hindered bases like NaOt-Bu are required to deprotonate the amine (or the intermediate palladium-amine complex) to form the palladium-amido species, which is the direct precursor to the product-forming reductive elimination step.[12] The ligand's steric bulk is crucial for promoting the final reductive elimination step and preventing catalyst decomposition.
Applications in Drug Discovery
3-Bromo-4-chloro-1H-indazole is not an end product but a strategic starting material. Its value lies in its potential to rapidly generate libraries of diverse C3-functionalized indazoles. This approach is central to structure-activity relationship (SAR) studies, where chemists systematically modify a lead scaffold to enhance its biological activity and drug-like properties.
By employing the Suzuki and Buchwald-Hartwig reactions, researchers can attach a vast array of chemical fragments to the C3 position, probing the binding pocket of a target protein. For example, installing different substituted phenyl rings via Suzuki coupling can explore hydrophobic interactions, while adding various amines via Buchwald-Hartwig amination can introduce new hydrogen bond donors or acceptors. The C4-chloro group remains for potential later-stage functionalization, further increasing the molecular diversity that can be achieved from a single starting material.
Safety and Handling
As with all halogenated aromatic compounds, 3-Bromo-4-chloro-1H-indazole should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
While a specific safety data sheet (SDS) for this compound is not widely available, the hazard profile is expected to be similar to other bromo-chloro-indazoles, which are typically classified as harmful if swallowed, and causing skin and eye irritation.
References
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Asad, N., Lyons, M., Rodrigues, S. M. M., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]
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Asad, N., Lyons, M., Rodrigues, S. M. M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at: [Link]
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Wang, C., Li, Y., & Zhang, A. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7249. Available at: [Link]
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Li, Q., Chen, W., Liu, Y., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 1-5. Available at: [Link]
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Li, J. J., & Johnson, D. S. (2012). An Improved Preparation of 4-Chloro-1H-indazole (V). Synthetic Communications, 42(3), 354-359. Available at: [Link]
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Barbe, G., et al. (2015). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ChemInform, 46(33). Available at: [Link]
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Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309. Available at: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link]
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. Available at: [Link]
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El-Ghezal, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-disubstituted pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC Advances, 11(4), 2305-2316. Available at: [Link]
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Li, Q., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 46-50. Available at: [Link]
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